molecular formula C20H24N2O2S2 B2944114 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923080-70-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No.: B2944114
CAS No.: 923080-70-0
M. Wt: 388.54
InChI Key: PBHCKFQQSCRINM-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a useful research compound. Its molecular formula is C20H24N2O2S2 and its molecular weight is 388.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds related to the specified chemical structure have been explored for their potential as antibacterial agents. For example, Palkar et al. (2017) synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, while exhibiting non-cytotoxic concentrations in mammalian cells (Palkar et al., 2017).

Aminocarbonylation Reactions

In the field of organic chemistry, compounds with a similar structure have been used in aminocarbonylation reactions. Wan et al. (2002) demonstrated that dimethylformamide, which is structurally related, acts as an efficient source of carbon monoxide in the palladium-catalyzed aminocarbonylation of p-tolyl bromide, indicating its relevance in organic synthesis (Wan et al., 2002).

Antimicrobial Evaluation

Another application is in the synthesis of new compounds with antimicrobial properties. Farag et al. (2009) reported the utility of similar compounds in synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, showing moderate antimicrobial activity (Farag et al., 2009).

Detection of Thiophenols

Compounds structurally similar to the one have been used in developing sensitive detection techniques. Wang et al. (2012) designed a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols, which is significant in environmental and biological sciences (Wang et al., 2012).

Lipoxygenase Inhibitors

In medicinal chemistry, related compounds have been investigated for their potential as lipoxygenase inhibitors. Aziz‐ur‐Rehman et al. (2016) synthesized new derivatives with notable activities against the lipoxygenase enzyme, highlighting their therapeutic potential (Aziz‐ur‐Rehman et al., 2016).

Cytotoxicity and Anticancer Activity

The potential anticancer properties of structurally related compounds have also been a significant area of research. Kumbhare et al. (2012) synthesized benzothiazolyl thiocarbamides and evaluated their cytotoxic activity against human monocytic and mouse melanoma cell lines, indicating their potential as cytotoxic agents (Kumbhare et al., 2012).

Photodynamic Therapy

Compounds with similar structures have applications in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).

Antileukemic Agents

Prasanna et al. (2010) synthesized novel 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives and evaluated their efficacy as antileukemic agents in human leukemia cells, demonstrating significant cytotoxic responses (Prasanna et al., 2010).

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c1-13-6-8-14(9-7-13)25-10-4-5-17(24)22-19-21-15-11-20(2,3)12-16(23)18(15)26-19/h6-9H,4-5,10-12H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHCKFQQSCRINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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